m-PEG8-Amine

PROTAC Targeted Protein Degradation Linker Optimization

In PROTAC and ADC development, inconsistent bioconjugation yields from polydisperse PEG linkers derail hit-to-lead timelines. m-PEG8-Amine resolves this with a discrete 26-atom (29.7 Å) spacer that delivers reproducible ternary complex geometry and uniform drug-to-antibody ratios. - Achieves an order-of-magnitude enhancement in PROTAC ternary complex residence time vs. PEG4, lowering cellular EC50. - 150 mg/mL DMSO solubility ensures homogeneous ADC conjugation; ≥99% purity supports analytically tractable DAR characterization. - 8-unit PEG chain length represents the optimal compromise between rigid span (PEG4) and entropic collapse (PEG12) for membrane fusion in LNP delivery.

Molecular Formula C17H37NO8
Molecular Weight 383.5 g/mol
CAS No. 869718-81-0
Cat. No. B609294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG8-Amine
CAS869718-81-0
Synonymsm-PEG8-amine
Molecular FormulaC17H37NO8
Molecular Weight383.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3
InChIKeyYXWBFPPGROXJLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

mPEG8-Amine: PEG Linker for ADC and PROTAC


2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine (CAS: 869718-81-0), commonly referred to as mPEG8-amine or mPEG8-NH₂, is a monodisperse polyethylene glycol (PEG) derivative containing eight ethylene glycol repeat units and a terminal primary amine . It is primarily employed as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a flexible spacer in proteolysis-targeting chimeras (PROTACs) . The compound is characterized by a defined molecular weight of 383.48 g/mol, a density of 1.054 g/mL, and a discrete spacer length of 26 atoms spanning approximately 29.7 Å, enabling reproducible and predictable bioconjugation outcomes .

Generic Substitution Risks for mPEG8-Amine


Generic substitution with other PEG-amine linkers (e.g., PEG4-amine or PEG12-amine) is inadvisable due to the profound impact of ethylene glycol repeat count on ternary complex geometry and subsequent biological activity. The precise 8-unit chain length of mPEG8-amine is empirically established as an optimal compromise between the rigid span of PEG4 and the entropic collapse risk of longer PEG chains, directly influencing PROTAC degradation efficiency and ADC conjugate stability [1][2]. Furthermore, variations in spacer length alter solubility profiles, hydrodynamic radius, and the effective molarity of reactive end-groups, which can lead to irreproducible bioconjugation yields and inconsistent in vivo performance . The quantitative evidence below details the specific, measurable advantages conferred by the PEG8 architecture.

mPEG8-Amine: Performance Comparison


Ternary Complex Residence Time

Structure-activity relationship studies indicate that extending the PEG linker from 4 to 8 ethylene glycol units can enhance the residence time of the E3 ligase-PROTAC-target protein ternary complex by an order of magnitude [1]. This kinetic advantage translates directly to lower cellular EC50 values without requiring any increase in the intrinsic binding affinity of the individual ligands [1]. In contrast, the shorter PEG4 linker often imposes steric strain across the protein-protein interface, leading to sub-maximal ubiquitination [1].

PROTAC Targeted Protein Degradation Linker Optimization

Conjugate Architecture Precision

The mPEG8-amine molecule features a discrete, single-molecular-weight PEG spacer composed of 26 atoms with a fully extended length of approximately 29.7 Å . This precise dimension is critical for bridging the distance between a ligase pocket and a substrate groove, which often exceeds 3 nm in the ternary complex [1]. In comparison, the shorter mPEG4-amine analog (CAS 85030-56-4) provides a spacer length of approximately 14-15 atoms and is often too short to span the required distance without inducing conformational strain [1].

ADC Linker Bioconjugation Spacer Length

High Purity and DMSO Solubility

Commercial specifications for 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine commonly report a purity of ≥99.0% and a solubility of 150 mg/mL in DMSO at 25°C . This high solubility in a standard organic solvent facilitates the preparation of concentrated stock solutions, which is essential for efficient and consistent bioconjugation reactions. In contrast, alternative linkers such as mPEG4-amine may exhibit lower solubility limits (e.g., reported as 10 mM, equivalent to ~2 mg/mL for the PEG4 compound) in the same solvent, potentially limiting reaction scale and yield .

Quality Control Solubility Reproducibility

Membrane Destabilization in Liposomal Fusion

In a model system for coiled-coil peptide-mediated liposome fusion, the length of the PEG spacer was found to play two competing roles. A spacer length equivalent to PEG4 or PEG8 was determined to be optimal for membrane destabilization, a key step in the fusion process [1]. While a PEG12 spacer increased fusion efficiency over time by improving peptide accessibility, it did not provide the same level of immediate membrane perturbation as the PEG4/PEG8 cohort [1]. This demonstrates that the PEG8 architecture provides a specific, quantifiable advantage over longer PEG linkers in applications requiring membrane interaction.

Drug Delivery Liposome Fusion PEG Spacer

mPEG8-Amine: Application Scenarios


PROTAC Ternary Complex Stability and Potency

Utilize mPEG8-amine as the linker of choice in the initial design and screening of PROTAC libraries. The class-level evidence indicates that the PEG8 spacer enhances ternary complex residence time by an order of magnitude compared to PEG4, directly translating to lower cellular EC50 values [1]. This makes it an ideal starting point for achieving potent degradation without the need for extensive linker optimization campaigns, thereby accelerating hit-to-lead timelines.

ADC Conjugation with High Solubility

Employ mPEG8-amine for the conjugation of cytotoxic payloads to antibodies where high DMSO solubility (150 mg/mL) is critical for maintaining reaction homogeneity and preventing aggregate formation . The high purity (≥99%) and defined molecular weight of this monodisperse PEG ensure that the resulting drug-to-antibody ratio (DAR) is consistent and analytically tractable, which is a key quality attribute for ADC development .

Liposome and Nanoparticle Functionalization

Select mPEG8-amine for the functionalization of lipid nanoparticles (LNPs) or liposomal surfaces where spacer length directly impacts membrane fusion efficiency. Research demonstrates that PEG8 is within the optimal length range (PEG4-PEG8) for promoting membrane destabilization, a critical step for intracellular delivery of nucleic acid or small-molecule payloads [2]. This provides a measurable advantage over longer PEG12 spacers in these specific delivery applications.

Reproducible Bioconjugation for Research

Incorporate mPEG8-amine into standard bioconjugation protocols for the modification of proteins, peptides, or surfaces where batch-to-batch reproducibility is paramount. The combination of defined spacer length (26 atoms, 29.7 Å) and high solubility in common reaction solvents (DMSO, water) minimizes variability in conjugation efficiency and conjugate performance, supporting robust assay development and technology transfer .

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